Cas no 2138250-05-0 (Piperazine, 1-bicyclo[3.2.0]hept-2-yl-)

Piperazine, 1-bicyclo[3.2.0]hept-2-yl-, is a bicyclic piperazine derivative characterized by its unique structural framework combining a piperazine ring with a bicyclo[3.2.0]heptane moiety. This compound exhibits notable rigidity and stereochemical complexity, making it valuable in medicinal chemistry and pharmaceutical research. Its constrained bicyclic structure enhances binding affinity and selectivity in drug design, particularly for targeting central nervous system (CNS) receptors or enzymes. The compound's stability and synthetic versatility further support its utility as a building block for bioactive molecules. Researchers leverage its distinct scaffold to explore novel therapeutic agents, emphasizing its potential in developing modulators for neurological and metabolic pathways.
Piperazine, 1-bicyclo[3.2.0]hept-2-yl- structure
2138250-05-0 structure
Product name:Piperazine, 1-bicyclo[3.2.0]hept-2-yl-
CAS No:2138250-05-0
MF:C11H20N2
MW:180.289902687073
CID:5300385

Piperazine, 1-bicyclo[3.2.0]hept-2-yl- Chemical and Physical Properties

Names and Identifiers

    • Piperazine, 1-bicyclo[3.2.0]hept-2-yl-
    • Inchi: 1S/C11H20N2/c1-3-10-9(1)2-4-11(10)13-7-5-12-6-8-13/h9-12H,1-8H2
    • InChI Key: ZOPIPDMGACLKJM-UHFFFAOYSA-N
    • SMILES: N1(C2CCC3C2CC3)CCNCC1

Piperazine, 1-bicyclo[3.2.0]hept-2-yl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-766332-0.25g
1-{bicyclo[3.2.0]heptan-2-yl}piperazine
2138250-05-0 95.0%
0.25g
$708.0 2025-02-22
Enamine
EN300-766332-2.5g
1-{bicyclo[3.2.0]heptan-2-yl}piperazine
2138250-05-0 95.0%
2.5g
$1509.0 2025-02-22
Enamine
EN300-766332-0.05g
1-{bicyclo[3.2.0]heptan-2-yl}piperazine
2138250-05-0 95.0%
0.05g
$647.0 2025-02-22
Enamine
EN300-766332-10.0g
1-{bicyclo[3.2.0]heptan-2-yl}piperazine
2138250-05-0 95.0%
10.0g
$3315.0 2025-02-22
Enamine
EN300-766332-0.5g
1-{bicyclo[3.2.0]heptan-2-yl}piperazine
2138250-05-0 95.0%
0.5g
$739.0 2025-02-22
Enamine
EN300-766332-0.1g
1-{bicyclo[3.2.0]heptan-2-yl}piperazine
2138250-05-0 95.0%
0.1g
$678.0 2025-02-22
Enamine
EN300-766332-1.0g
1-{bicyclo[3.2.0]heptan-2-yl}piperazine
2138250-05-0 95.0%
1.0g
$770.0 2025-02-22
Enamine
EN300-766332-5.0g
1-{bicyclo[3.2.0]heptan-2-yl}piperazine
2138250-05-0 95.0%
5.0g
$2235.0 2025-02-22

Additional information on Piperazine, 1-bicyclo[3.2.0]hept-2-yl-

Exploring the Unique Properties and Applications of Piperazine, 1-bicyclo[3.2.0]hept-2-yl- (CAS No. 2138250-05-0)

In the realm of organic chemistry, Piperazine, 1-bicyclo[3.2.0]hept-2-yl- (CAS No. 2138250-05-0) stands out as a fascinating compound with a unique structural framework. This molecule combines the bicyclo[3.2.0]heptane core with a piperazine moiety, offering a blend of rigidity and flexibility that makes it highly valuable in pharmaceutical and material science research. Researchers and industry professionals are increasingly interested in this compound due to its potential applications in drug discovery, agrochemicals, and advanced materials.

The structural uniqueness of Piperazine, 1-bicyclo[3.2.0]hept-2-yl- lies in its bicyclic scaffold, which provides a stable three-dimensional framework. This stability is crucial for designing molecules with specific biological activities or material properties. The piperazine ring, known for its versatility in medicinal chemistry, further enhances the compound's utility. Recent studies have explored its role as a building block for novel therapeutics, particularly in targeting neurological and metabolic disorders, which are among the most searched topics in modern pharmacology.

One of the trending discussions in the scientific community revolves around the sustainable synthesis of complex organic molecules like Piperazine, 1-bicyclo[3.2.0]hept-2-yl-. With growing emphasis on green chemistry, researchers are investigating eco-friendly catalytic methods to produce such compounds efficiently. This aligns with the broader demand for environmentally friendly chemical processes, a topic frequently searched in academic and industrial circles. The compound's potential in high-performance polymers and catalysts also makes it a subject of interest for material scientists.

Another hot topic is the computational modeling of Piperazine, 1-bicyclo[3.2.0]hept-2-yl- to predict its interactions with biological targets. Advances in AI-driven drug discovery have spurred interest in such compounds, as they can be virtually screened for activity against diseases like Alzheimer's or diabetes. This approach not only accelerates research but also reduces costs, addressing a key concern in the pharmaceutical industry. The compound's molecular docking potential is often highlighted in forums and publications, reflecting its relevance in contemporary science.

From an industrial perspective, the scalability of Piperazine, 1-bicyclo[3.2.0]hept-2-yl- production is a critical consideration. Manufacturers are exploring continuous flow chemistry techniques to optimize its synthesis, a method gaining traction due to its efficiency and safety benefits. This ties into the broader trend of process intensification, a frequently searched term in chemical engineering circles. The compound's compatibility with modern synthetic tools underscores its potential for large-scale applications.

In conclusion, Piperazine, 1-bicyclo[3.2.0]hept-2-yl- (CAS No. 2138250-05-0) represents a compelling case study in the intersection of chemistry, biology, and materials science. Its structural features, combined with emerging synthetic and computational technologies, position it as a compound of significant interest. Whether in the context of drug development, green chemistry, or advanced materials, this molecule continues to inspire innovative research and applications, making it a noteworthy subject for both academia and industry.

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